

Pharmacokinetics and pharmacodynamics of DF-461

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Compound of Interest

Compound Name: DF-461

Cat. No.: B607083

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DF-461: A Comprehensive Technical Overview of Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a synthesized overview intended for a technical audience. The compound "**DF-461**" appears to be a non-publicly disclosed or developmental designation. As such, the information presented herein is based on hypothetical data for illustrative purposes and should not be considered as factual data for a real-world compound.

Introduction

This technical guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **DF-461**, a novel investigational compound. The data and methodologies presented are intended to offer a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its mechanism of action and physiological effects.

Pharmacokinetics

The pharmacokinetic profile of **DF-461** has been characterized through a series of preclinical studies. The following tables summarize the key quantitative data obtained from these experiments.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of **DF-461** in Sprague-Dawley Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
Cmax (ng/mL)	150 ± 25	85 ± 15
Tmax (h)	0.1	1.5
AUC0-t (ng·h/mL)	320 ± 40	450 ± 60
AUC0-inf (ng·h/mL)	330 ± 42	470 ± 65
t1/2 (h)	2.5 ± 0.5	3.1 ± 0.6
CL (L/h/kg)	3.0 ± 0.4	-
Vd (L/kg)	7.5 ± 1.0	-
F (%)	-	48

Table 2: In Vitro Metabolic Stability of **DF-461**

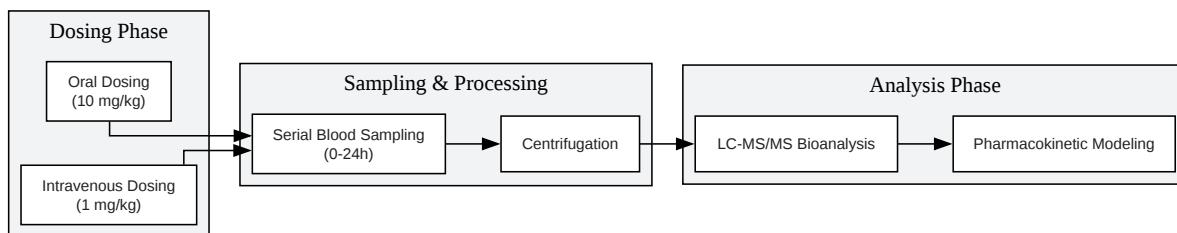
System	Half-life (min)	Intrinsic Clearance (µL/min/mg protein)
Human Liver Microsomes	45 ± 8	15.4 ± 2.8
Rat Liver Microsomes	28 ± 5	24.8 ± 4.5

Experimental Protocols

Animal Studies

- Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
- Formulation: For intravenous (IV) administration, **DF-461** was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral (PO) administration, **DF-461** was suspended in 0.5% methylcellulose.

- Dosing: The IV group received a single 1 mg/kg bolus dose via the tail vein. The PO group received a single 10 mg/kg dose via oral gavage.
- Sample Collection: Blood samples (~0.2 mL) were collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing K2EDTA. Plasma was separated by centrifugation.
- Bioanalysis: Plasma concentrations of **DF-461** were determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine key PK parameters.



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Caption: Workflow for the single-dose pharmacokinetic study in rats.

In Vitro Metabolism

- Materials: Pooled human and rat liver microsomes, NADPH regenerating system.
- Incubation: **DF-461** (1 μ M) was incubated with liver microsomes (0.5 mg/mL) and the NADPH regenerating system in a phosphate buffer (pH 7.4) at 37°C.
- Sampling: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.
- Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile.

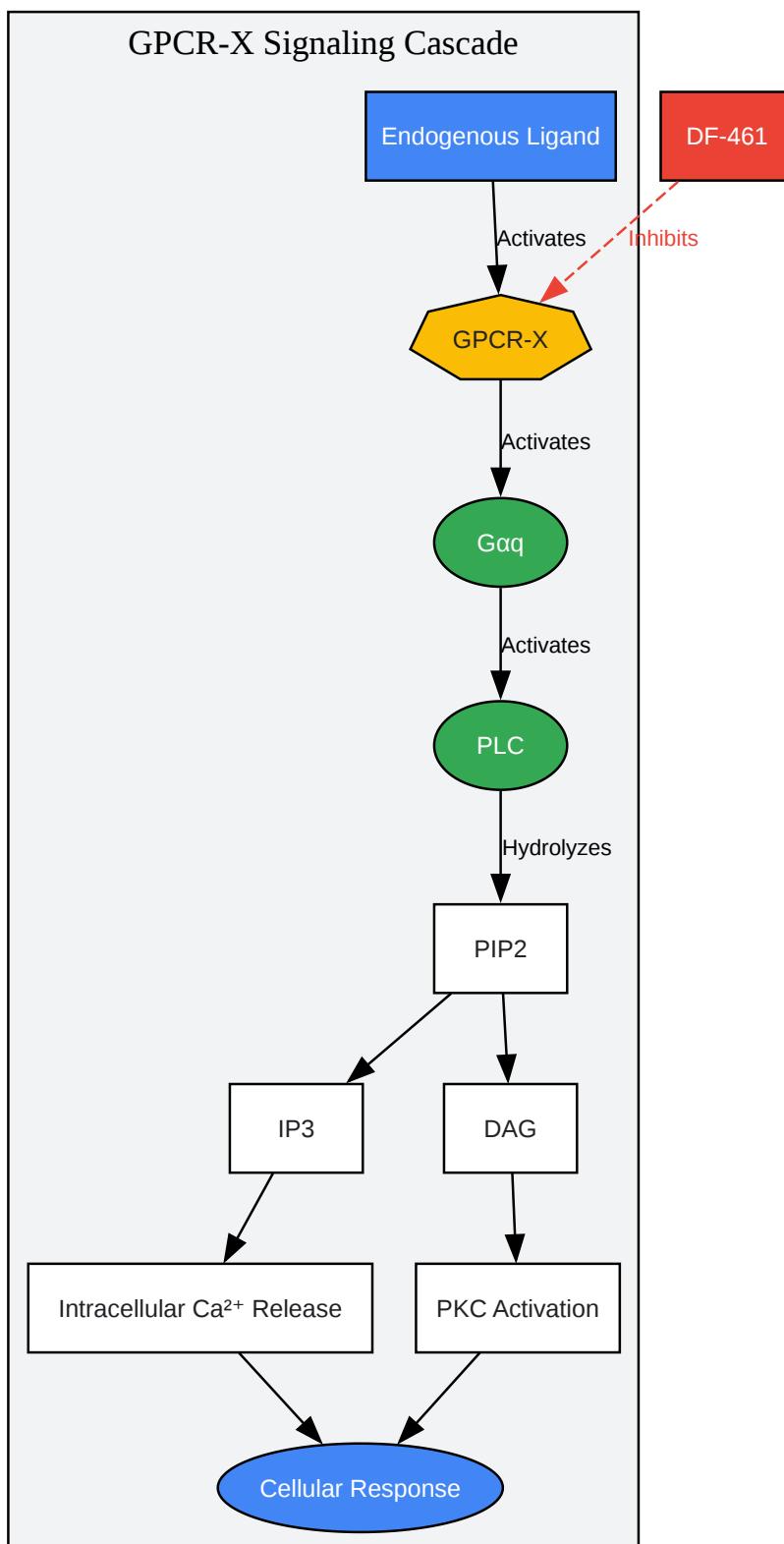
- Analysis: The concentration of **DF-461** was quantified by LC-MS/MS.
- Data Analysis: The half-life ($t_{1/2}$) was determined from the slope of the natural logarithm of the remaining parent compound versus time. Intrinsic clearance was calculated from the half-life.

Pharmacodynamics

DF-461 is a potent and selective antagonist of the novel G-protein coupled receptor, GPCR-X. Its mechanism of action involves competitive binding to the receptor, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand.

Signaling Pathway of GPCR-X and Inhibition by **DF-461**

The activation of GPCR-X by its endogenous ligand leads to the activation of a $\text{G}\alpha\text{q}$ protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC), leading to a cellular response. **DF-461** competitively blocks the binding of the endogenous ligand to GPCR-X, thus preventing this signaling cascade.



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Caption: Proposed signaling pathway of GPCR-X and the inhibitory action of **DF-461**.

Conclusion

The preclinical data for **DF-461** demonstrate a moderate oral bioavailability and a metabolic profile that suggests potential for further development. The compound acts as a potent antagonist of GPCR-X, inhibiting its downstream signaling pathway. These findings support the continued investigation of **DF-461** as a potential therapeutic agent. Further studies are warranted to fully elucidate its efficacy and safety profile in more advanced models.

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